Latanoprost ethyl amide-d4

Bioanalytical Method Validation Stable Isotope Dilution Mass Spectrometry

Latanoprost ethyl amide-d4 (Lat-NEt-d4) is a tetra-deuterated internal standard specifically synthesized for the accurate quantification of latanoprost ethyl amide (Lat-NEt) in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The compound features four stable deuterium atoms substituted at the 3, 3', 4, and 4' positions of the parent molecule.

Molecular Formula C25H34D4NO4
Molecular Weight 420.6
Cat. No. B1164634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatanoprost ethyl amide-d4
SynonymsLat-NEt-d4
Molecular FormulaC25H34D4NO4
Molecular Weight420.6
Structural Identifiers
SMILESCCNC(=O)CCC/C=CCC1C(O)CC(O)C1CCC(O)CCc1ccccc1
InChIInChI=1S/C25H39NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,2,4,9,12-18H2,1H3,(H,26,30)/b8-3-/t20-,21+,22+,23-,24+/m0/s1/i4D2,9D2
InChIKeyKNXVTDOCIZLXFW-ZMIHYFCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Latanoprost Ethyl Amide-d4 for GC/LC-MS Quantification: Procurement and Selection Guide


Latanoprost ethyl amide-d4 (Lat-NEt-d4) is a tetra-deuterated internal standard specifically synthesized for the accurate quantification of latanoprost ethyl amide (Lat-NEt) in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . The compound features four stable deuterium atoms substituted at the 3, 3', 4, and 4' positions of the parent molecule . Lat-NEt, the non-deuterated analog, is an F-series prostaglandin analog in which the C-1 carboxyl group has been chemically modified to an N-ethyl amide, conferring distinct physicochemical properties compared to the parent drug latanoprost . The deuterated form retains near-identical chemical behavior to the unlabeled analyte while providing a distinct mass shift that enables its use as a reliable internal standard in stable isotope dilution mass spectrometry assays .

Why Latanoprost Ethyl Amide-d4 Cannot Be Replaced by Alternative Internal Standards


Substituting Latanoprost ethyl amide-d4 with a non-identical analog or a structurally dissimilar surrogate internal standard introduces quantifiable risk to bioanalytical accuracy. A deuterated internal standard (SIL-IS) that is chemically identical to the target analyte, differing only in isotopic composition, is designed to co-elute with the analyte and experience identical matrix effects, ion suppression/enhancement, and extraction recovery variations [1]. When a structural analog is used instead—such as a latanoprost acid-d4 standard for Lat-NEt assays or an unlabeled compound—the differential behavior during sample preparation and ionization can generate unaccounted variability, potentially compromising the assay's accuracy and precision [1]. The European Medicines Agency (EMA) has reported that over 90% of submissions incorporate SIL-IS and has rejected studies where surrogate internal standards were deemed insufficiently matched to the analyte [2].

Quantitative Evidence Supporting Latanoprost Ethyl Amide-d4 Selection


Mass Spectrometry Differentiation: +4 Da Mass Shift Enables Analyte Discrimination

Latanoprost ethyl amide-d4 provides a baseline mass differentiation of +4 Da relative to unlabeled Lat-NEt, enabling unambiguous discrimination between internal standard and analyte signals in mass spectrometry-based detection . This specific +4 Da shift is achieved through deuteration at the 3, 3', 4, and 4' positions, avoiding labeling at exchangeable protons that could lead to deuterium-hydrogen back-exchange and loss of the isotopic label during sample processing [1].

Bioanalytical Method Validation Stable Isotope Dilution Mass Spectrometry

Precision and Accuracy Validation Using Deuterated Internal Standards

A validated LC-ESI-MS/MS method employing a tetra-deuterated latanoprost analog (lat-FA-d4) as internal standard for the quantification of latanoprost free acid in rabbit aqueous humor and ciliary body achieved accuracy and precision values within the generally accepted analytical criteria of <15% across three quality control levels analyzed in triplicate over three separate days [1]. The limit of detection (LOD) for latanoprost free acid was established at 30.66 pg/mL in aqueous humor and 237.75 pg/g in ciliary body, demonstrating the sensitivity achievable when a tetra-deuterated internal standard is employed [1].

Ocular Pharmacokinetics Method Validation Stable Isotope Dilution

Matrix Effect Normalization via Analyte-Internal Standard Co-Elution

The primary justification for employing a stable isotope-labeled internal standard (SIL-IS) such as Latanoprost ethyl amide-d4 is its ability to normalize matrix effects that can dramatically alter LC-MS/MS response due to ion suppression or enhancement [1]. When a SIL-IS co-elutes with the analyte, any matrix-induced alteration in ionization efficiency affects both the analyte and the internal standard proportionally, preserving the analyte-to-IS peak area ratio and thereby maintaining quantification accuracy across heterogeneous sample batches [1]. In contrast, surrogate internal standards (structural analogs) may exhibit differential susceptibility to matrix effects, a phenomenon that has prompted the European Medicines Agency (EMA) to reject studies where the surrogate internal standard was deemed insufficiently analogous to the analyte [2].

Bioanalysis Matrix Effects LC-MS/MS

Biological Activity Equivalence: Lat-NEt-d4 as a Non-Interfering Internal Standard

Latanoprost ethyl amide (Lat-NEt), the unlabeled parent compound of Lat-NEt-d4, is an F-series prostaglandin analog featuring an N-ethyl amide modification at the C-1 carboxyl position . Studies in bovine and human corneal tissue demonstrate that prostaglandin N-ethyl amides are enzymatically converted to their corresponding free acids at a rate of approximately 2.5 µg/g corneal tissue/hour [1]. Lat-NEt is therefore expected to produce the characteristic intraocular hypotensive effects of latanoprost free acid, but with significantly slower hydrolysis pharmacokinetics characteristic of prostaglandin N-amides [1]. The deuterated form (Lat-NEt-d4) retains these same molecular properties while providing the mass distinction necessary for analytical discrimination, allowing researchers to track the disposition of Lat-NEt without altering the biological system under investigation .

Ocular Pharmacology Prodrug Metabolism Prostaglandin Analogs

Primary Research and Industrial Applications for Latanoprost Ethyl Amide-d4


Quantitative Bioanalysis of Lat-NEt in Ocular Pharmacokinetic Studies

Latanoprost ethyl amide-d4 is purpose-built as an internal standard for LC-MS/MS or GC-MS quantification of Lat-NEt in ocular tissues and fluids, including aqueous humor and ciliary body. The use of a tetra-deuterated internal standard enables stable isotope dilution methods that achieve validated accuracy and precision within <15% across relevant concentration ranges, with demonstrated sensitivity to low picogram-per-milliliter levels in ocular matrices [1].

Metabolic Stability and Prodrug Conversion Assays

Given that Lat-NEt undergoes corneal tissue-mediated conversion to latanoprost free acid at a measurable rate of approximately 2.5 µg/g corneal tissue/hour, accurate discrimination between prodrug and active metabolite requires internal standardization for each distinct molecular species [1]. Lat-NEt-d4 provides a matched internal standard specifically for the prodrug form, enabling researchers to independently quantify Lat-NEt disappearance and free acid appearance without cross-interference.

Regulatory-Compliant Bioanalytical Method Validation

Regulatory agencies, particularly the European Medicines Agency (EMA), have explicitly endorsed the use of stable isotope-labeled internal standards, with over 90% of submissions incorporating SIL-IS in supportive assay validations [1]. The FDA has also issued 483 citations to laboratories for inadequate internal standard tracking procedures and expects robust methods incorporating SIL-IS when available [2]. Procurement of Lat-NEt-d4 for method development aligns with these regulatory expectations and reduces the risk of assay rejection during review.

Matrix Effect Mitigation in Complex Biological Samples

The co-elution and near-identical ionization behavior of Lat-NEt-d4 with Lat-NEt ensures that matrix-induced ion suppression or enhancement affects both compounds proportionally, preserving the analyte-to-internal standard peak area ratio [1]. This normalization is critical when analyzing heterogeneous sample sets where matrix composition may vary due to inter-subject differences, dietary status, or the presence of co-administered medications that could otherwise compromise quantification accuracy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Latanoprost ethyl amide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.